molecular formula C12H25N3O B1475166 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide CAS No. 1556703-55-9

2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide

Cat. No. B1475166
CAS RN: 1556703-55-9
M. Wt: 227.35 g/mol
InChI Key: KJSFISSSPSAPQU-UHFFFAOYSA-N
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Description

The compound “2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can generally be synthesized from different cyclic or acyclic precursors . For example, one method involves the reaction of primary amines with diols .


Molecular Structure Analysis

The molecular structure likely includes a pyrrolidine ring, an amine group, and an acetamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in reductive cyclization reactions . The specific reactions would depend on the functional groups present in the molecule.

Scientific Research Applications

Synthesis Methods

  • Novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a related compound, were developed. These methods involve alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide or chloroacetonitrile, leading to yields of 40-60% (Vorona et al., 2012).

Chemical Properties and Reactions

  • The synthesis of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, which involves reactions with components similar to 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide, has been achieved. This process involved reactions with haloacetamide and benzoyl chloride, demonstrating the versatility of these compounds in synthesizing complex molecules (Gasser et al., 2006).
  • Research on the synthesis and properties of the enantiomers of another related compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has been conducted. These studies highlight the importance of stereochemistry in the biological activity of such compounds (Rosen et al., 1988).

Biological Activity

  • A study on the synthesis and neuroleptic activity of benzamides, including compounds related to this compound, showed potential neuroleptic properties. These findings could be relevant for the development of new therapeutic agents (Iwanami et al., 1981).
  • The production of N-1-(N-pyrrolidonyl)-ethylacetamide by reacting acetamide with N-vinylpyrrolidone demonstrates the potential of such compounds in various chemical synthesis processes (Aliyeva et al., 1995).

Future Directions

While specific future directions for this compound are not available, research into pyrrolidine derivatives is ongoing due to their potential biological activities . They are often explored for their potential as therapeutic agents.

Mechanism of Action

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-5-7-15(4-2)12(16)10-14-8-6-11(13)9-14/h11H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSFISSSPSAPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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